molecular formula C25H18IN3O2 B11634508 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one

Cat. No.: B11634508
M. Wt: 519.3 g/mol
InChI Key: ZTSQZXRYVAOQSM-RGEXLXHISA-N
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Description

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an indole moiety fused with a quinazolinone structure, making it a unique and potentially bioactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinazolinone Formation: The quinazolinone ring can be synthesized by reacting anthranilic acid with formamide or its derivatives.

    Coupling Reaction: The indole and quinazolinone moieties are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole and quinazolinone moieties are known to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone structure can inhibit certain enzymes, leading to therapeutic effects. The iodine atom may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Quinazolin-4-one: Exhibits various biological activities, including anticancer and antimicrobial effects.

    6-Iodoindole: Used in the synthesis of bioactive molecules.

Uniqueness

The uniqueness of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one lies in its combined structure of indole and quinazolinone with an iodine atom. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H18IN3O2

Molecular Weight

519.3 g/mol

IUPAC Name

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4-one

InChI

InChI=1S/C25H18IN3O2/c1-28-23(27-21-12-11-17(26)13-20(21)24(28)30)14-19-18-9-5-6-10-22(18)29(25(19)31)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3/b19-14-

InChI Key

ZTSQZXRYVAOQSM-RGEXLXHISA-N

Isomeric SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C\3/C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5

Origin of Product

United States

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